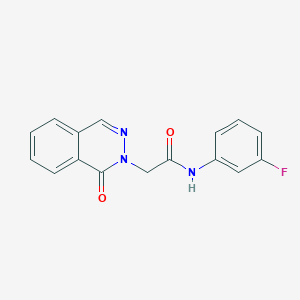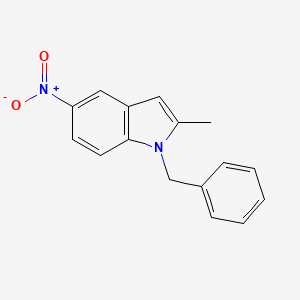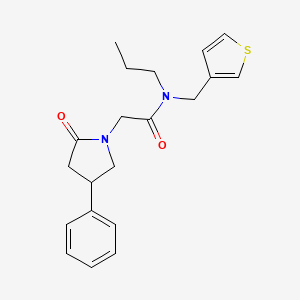![molecular formula C16H17N5O B5626129 1-benzyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5626129.png)
1-benzyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the acylation of N-substituted morpholine with specific acid derivatives, leading to precursors that undergo further conversions to yield the pyrazolo[3,4-d]pyrimidine ring system. Such methods provide a versatile approach to accessing variously substituted pyrazolo[3,4-d]pyrimidine compounds, including those with benzyl and morpholinyl groups (Wolf et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including 1-benzyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine, is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core. X-ray structure determinations confirm the arrangement of substituents around this core, providing insights into the molecular conformations and potential reactive sites (Wolf et al., 2005).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives participate in various chemical reactions, including conversions with hydrazines and amidines, leading to the formation of new rings. The chemical reactivity is influenced by the presence of substituents, such as the benzyl and morpholinyl groups, which can affect the compound's electronic properties and reactivity patterns (Wolf et al., 2005).
Mécanisme D'action
The compound acts as an ATP-competitive inhibitor of PKB, with nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It has been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Orientations Futures
Future research could focus on further optimizing the synthesis process and improving the bioavailability of the compound. Additionally, more in-depth studies could be conducted to better understand its mechanism of action and potential therapeutic applications, particularly in the context of cancer therapy .
Propriétés
IUPAC Name |
4-(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-2-4-13(5-3-1)11-21-16-14(10-19-21)15(17-12-18-16)20-6-8-22-9-7-20/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGSNAKALYCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S*,5R*)-3-acetyl-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626063.png)
![1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5626064.png)


![(1R*,5R*)-N,N-dimethyl-6-[(3-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5626085.png)
![5-hydroxy-2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5626097.png)
![methyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5626104.png)
![2-methoxy-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5626110.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5626113.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5626121.png)
